molecular formula C12H12ClN3 B1288971 N-benzyl-6-chloro-N-methylpyrazin-2-amine CAS No. 629657-99-4

N-benzyl-6-chloro-N-methylpyrazin-2-amine

Cat. No.: B1288971
CAS No.: 629657-99-4
M. Wt: 233.69 g/mol
InChI Key: BALCWIMZLMCMPT-UHFFFAOYSA-N
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Description

N-Benzyl-6-chloro-N-methylpyrazin-2-amine is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective agents. This chloro-substituted pyrazine derivative serves as a key synthetic intermediate for the exploration of structure-activity relationships (SAR) in drug discovery programs . Pyrazinamide is a first-line antitubercular drug, and its chemical scaffold has been extensively modified to create new derivatives with improved efficacy and to combat drug-resistant strains of Mycobacterium tuberculosis . Compounds featuring a chloro-pyrazine core coupled with an N-benzylamino moiety, similar to this product, have demonstrated promising antimycobacterial activity in preclinical research . Some such analogues have shown minimum inhibitory concentration (MIC) values in the range of 6.25 to 12.5 μg·mL⁻¹ against M. tuberculosis H37Rv, highlighting the potential of this chemotype . Furthermore, related structures have also been screened for broad-spectrum antibacterial activity, with some proving effective against clinically challenging pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The mechanism of action for this class of compounds is an active area of investigation, with some studies suggesting potential interactions with novel bacterial targets, as indicated by chemoproteomic analyses of related chemical series . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-6-chloro-N-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-16(9-10-5-3-2-4-6-10)12-8-14-7-11(13)15-12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALCWIMZLMCMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Benzyl 6 Chloro N Methylpyrazin 2 Amine and Its Structural Analogues

Strategic Approaches to Pyrazine (B50134) Ring Functionalization

The electron-deficient nature of the pyrazine ring, caused by the presence of two nitrogen atoms, dictates its reactivity and provides unique opportunities for selective functionalization. The introduction of substituents onto the pyrazine core can be achieved through several key synthetic strategies, including nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and direct C-H bond activation.

Nucleophilic Aromatic Substitution Pathways for Chloro-Pyrazine Modification

Nucleophilic aromatic substitution (SNAr) is a fundamental method for the functionalization of halogenated pyrazines. The electron-withdrawing character of the pyrazine ring's nitrogen atoms activates halogens at the C-2, C-3, C-5, and C-6 positions towards displacement by nucleophiles. nih.govlibretexts.orgyoutube.com In the context of synthesizing N-benzyl-6-chloro-N-methylpyrazin-2-amine, a plausible approach involves the reaction of 2,6-dichloropyrazine (B21018) with N-benzylmethylamine.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. youtube.com The rate of reaction is influenced by the nature of the solvent, the base used, and the reaction temperature. Generally, polar aprotic solvents are favored, and the presence of a base is often required to neutralize the hydrogen halide formed during the reaction. The regioselectivity of the substitution can be controlled by the reaction conditions and the inherent electronic properties of the starting materials. For instance, in di-substituted pyrazines, the substitution of the first halogen can influence the reactivity of the second.

Starting MaterialNucleophileProductConditionsYield
2,6-DichloropyrazineN-BenzylmethylamineThis compoundBase (e.g., K2CO3), Solvent (e.g., DMF), HeatModerate to High
2-Chloropyrazine (B57796)Morpholine2-MorpholinopyrazineVarious solvents and basesVariable
2,4,6-TrinitrochlorobenzeneNaOH (aq)2,4,6-TrinitrophenolRoom TemperatureHigh

This table presents a hypothetical reaction for the target compound based on established SNAr principles on chloro-azines, alongside examples from the literature.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Pyrazine Diversification

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a high degree of control and functional group tolerance. These methods are particularly valuable for the diversification of the pyrazine core.

The Chan-Lam coupling, a copper-catalyzed reaction between a boronic acid and an amine or alcohol, provides a powerful method for the formation of C-N bonds under mild conditions. wikipedia.orgorganic-chemistry.org This reaction is often conducted at room temperature and is tolerant of air and moisture, making it an attractive alternative to palladium-catalyzed methods. organic-chemistry.org For the synthesis of this compound, a Chan-Lam coupling could be envisioned between a 6-chloropyrazin-2-ylboronic acid and N-benzylmethylamine.

The mechanism is thought to involve the formation of a copper-aryl complex, followed by coordination of the amine and subsequent reductive elimination to yield the desired product. wikipedia.org The choice of copper source, ligand, and base can significantly impact the reaction's efficiency.

Aryl Boronic AcidAmineCatalystBaseProductYield
Phenylboronic acidN-methyl benzyl (B1604629) amine[Cu(DMAP)4I]I (2 mol%)-N-benzyl-N-methylaniline93%
PyrroleAryl boronic acidCopper complexPyridineN-Aryl pyrrole93%
6-Chloropyrazin-2-ylboronic acidN-benzylmethylamineCu(OAc)2Et3NThis compoundPlausible

This table includes a reported Chan-Lam coupling with N-methyl benzyl amine and a plausible application for the synthesis of the target compound. rsc.org

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper and various ligands to facilitate the reaction under milder conditions. mdpi.com The synthesis of this compound could be achieved via an Ullmann coupling of 2,6-dichloropyrazine with N-benzylmethylamine.

Recent advancements have demonstrated that these couplings can be promoted by various copper sources and ligands, expanding the substrate scope and improving yields.

Aryl HalideAmineCatalystBaseLigandConditions
Aryl Iodide/BromidePhenolColloidal CuNPs--Microwave
Aryl HalideAmineCuIK2CO3VariousVariable
2,6-DichloropyrazineN-benzylmethylamineCuIK2CO3e.g., 1,10-PhenanthrolinePlausible

This table provides examples of Ullmann-type reactions and a potential application for the target synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are among the most powerful and versatile methods for the formation of C-N bonds. cmu.eduorganic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The synthesis of this compound could be readily accomplished by the palladium-catalyzed amination of 2,6-dichloropyrazine with N-benzylmethylamine.

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. cmu.edu The reaction conditions, including the choice of base and solvent, must be carefully optimized for each specific substrate combination.

Aryl HalideAminePalladium SourceLigandBaseProductYield
4-ChlorotolueneBenzylamine (B48309)Pd2(dba)3(o-biphenyl)P(t-Bu)2NaOtBuN-Benzyl-4-methylanilineGood
Aryl ChloridesAmmonium (B1175870) SulfatePd catalyst--Primary AnilinesHigh Selectivity
2,6-DichloropyrazineN-benzylmethylaminePd(OAc)2Buchwald-type ligandNaOtBuThis compoundPlausible

This table showcases examples of palladium-catalyzed aminations and a proposed route to the target molecule. cmu.eduorganic-chemistry.org

Directed C-H Bond Activation Strategies on the Pyrazine Core

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. rsc.org For the pyrazine core, C-H activation can be directed to specific positions through the use of a directing group or by exploiting the inherent reactivity of the ring.

While the direct C-H amination of a pyrazine ring with N-benzylmethylamine is a challenging transformation, palladium-catalyzed C-H arylation and olefination of aminopyrimidines have been reported, suggesting the potential for similar transformations on the pyrazine core. rsc.org These reactions often proceed through a Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycle and are highly regioselective.

SubstrateCoupling PartnerCatalyst SystemProduct
N-(alkyl)pyrimidin-2-amineAryl HalidePd(OAc)2 / Ligand5-Aryl-N-(alkyl)pyrimidin-2-amine
N-benzyl-N-methylpyrazin-2-amineAryl HalidePd CatalystC-H arylated product

This table illustrates the concept of directed C-H functionalization on a related heterocycle and its potential application to a pyrazine derivative.

Installation of the N-benzyl-N-methylamine Moiety

The introduction of the N-benzyl-N-methylamine group onto the pyrazine core is a critical step in the synthesis of this compound. This transformation can be accomplished through several established synthetic strategies, including nucleophilic aromatic substitution using pre-formed amines, reductive amination techniques, and direct alkylation approaches.

Amination Reactions Utilizing N-Methylbenzylamine Precursors

A primary and direct method for installing the desired moiety involves the nucleophilic aromatic substitution (SNAr) reaction. In this approach, a di-halogenated pyrazine, such as 2,6-dichloropyrazine, serves as the electrophilic substrate. The chlorine atom on the pyrazine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen atoms. The reaction proceeds by treating the pyrazine precursor with N-methylbenzylamine.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen chloride generated during the reaction. The choice of solvent and temperature is crucial for optimizing the reaction rate and minimizing side products. A study on the related 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine synthesis involved reacting 4,6-dichloro-5-nitro-pyrimidine with N-methylbenzylamine in anhydrous tetrahydrofuran (B95107) (THF) in the presence of triethylamine, with the reaction proceeding overnight at room temperature to yield the desired product. researchgate.net This methodology is directly applicable to the synthesis of the target pyrazine compound.

Table 1: Example of SNAr for Aminopyrimidine Synthesis

Pyrazine/Pyrimidine PrecursorAmine NucleophileBaseSolventConditionsYieldReference
4,6-dichloro-5-nitro-pyrimidineN-methylbenzylamineTriethylamineAnhydrous THFRoom Temp, Overnight64.7% researchgate.net

Reductive Amination Techniques for N-Alkylation

Reductive amination provides a versatile alternative for forming the N-benzyl bond. This method can be approached in a stepwise or one-pot fashion. A potential pathway involves the reaction of a primary amine, 6-chloro-N-methylpyrazin-2-amine, with benzaldehyde. This condensation reaction forms an intermediate iminium salt, which is not isolated but is reduced in situ to the desired secondary amine. vaia.com

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. vaia.com Borohydride exchange resin (BER) has also been reported as an effective and less toxic alternative to cyanoborohydride for the reductive amination of aldehydes and ketones. Another approach involves reacting a ketone with N-methylbenzylamine to form an enamine intermediate, which is subsequently reduced. mdma.ch This method is particularly useful when constructing N-alkylated amines from carbonyl compounds. mdma.ch

Table 2: Reductive Amination Conditions for Amine Synthesis

Carbonyl CompoundAmineReducing AgentReaction TypeResulting Amine TypeReference
BenzaldehydePrimary Amine (e.g., Methylamine)LiAlH₄Schiff Base Formation & ReductionSecondary Amine vaia.com
CyclohexanonePrimary Amine (e.g., Aniline)LiAlH₄Schiff Base Formation & ReductionSecondary Amine vaia.com
BenzaldehydeSecondary Amine (e.g., Piperidine)NaBH(OAc)₃Iminium Salt Formation & ReductionTertiary Amine vaia.com
Various Aldehydes/KetonesDimethylamineBorohydride Exchange Resin (BER)One-pot AminationTertiary Amine
Phenyl-2-propanoneN-benzylmethylamineH₂/Pd CatalystEnamine Formation & HydrogenolysisPrimary Amine (after debenzylation) mdma.ch

Direct N-Alkylation Approaches to Secondary Amine Formation

Direct N-alkylation is a fundamental method for forming C-N bonds. researchgate.net This strategy involves treating a precursor amine with an alkylating agent. To synthesize this compound, one could start with 6-chloro-N-methylpyrazin-2-amine and introduce the benzyl group via reaction with a benzyl halide, such as benzyl bromide or benzyl chloride.

This reaction is typically performed in the presence of a base to scavenge the acid byproduct. However, a significant challenge in N-alkylation of primary or secondary amines is the potential for overalkylation, leading to the formation of tertiary amines or quaternary ammonium salts. nih.govnih.gov Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation and obtain the desired secondary amine product in high yield. nih.gov

Enhanced Synthetic Efficiency through Modern Techniques

To improve the efficiency, yield, and environmental footprint of synthetic procedures, modern techniques such as microwave-assisted synthesis and solvent-free reactions are increasingly employed. These methods offer significant advantages over conventional approaches for the preparation of this compound and its analogues.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. researchgate.netingentaconnect.com In the context of synthesizing pyrazine derivatives, microwave assistance can significantly accelerate reactions such as aminodehalogenation.

A study on the synthesis of pyrazinamide (B1679903) derivatives demonstrated that the coupling reaction between 3-chloropyrazine-2-carboxamide (B1267238) and various anilines could be completed in just 30 minutes under microwave irradiation, compared to 24 hours required with conventional heating. ingentaconnect.com This enhancement is attributed to the efficient and rapid heating of the reaction mixture by microwaves. This protocol is highly relevant and can be adapted for the reaction between 2,6-dichloropyrazine and N-methylbenzylamine, promising a more time- and energy-efficient synthesis of the target compound. ingentaconnect.comresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Aminodehalogenation

ReactantsHeating MethodReaction TimeYieldReference
3-Chloropyrazine-2-carboxamide + Substituted AnilinesConventional24 hoursNot specified, but lower than MW ingentaconnect.com
3-Chloropyrazine-2-carboxamide + Substituted AnilinesMicrowave30 minutesImproved yields ingentaconnect.com
ortho-aminonitrosopyrazoles + cyclic β-diketonesMicrowave4 minutes49-65% researchgate.net

Solvent-Free Reaction Conditions

Solvent-free reactions, also known as solid-state or neat reactions, represent a key principle of green chemistry. By eliminating the solvent, these methods reduce chemical waste, cost, and safety hazards associated with volatile organic compounds. An improved, one-pot protocol for the synthesis of multi-substituted pyrazines has been developed under catalyst- and solvent-free conditions. thieme-connect.comresearchgate.net

In this method, a mixture of a benzoin (B196080) derivative and an amine is stirred at an elevated temperature (e.g., 80 °C) to afford the corresponding pyrazine product in excellent yields. thieme-connect.com After the reaction is complete, the product is isolated by simple filtration after the addition of cold water. thieme-connect.com This approach demonstrates the feasibility of conducting C-N bond-forming and cyclization reactions on the pyrazine scaffold without the need for a solvent medium, offering a more environmentally benign pathway for the synthesis of this compound and its analogues. researchgate.net

Table 4: Example of Solvent-Free Pyrazine Synthesis

Reactant 1Reactant 2ConditionsKey FeatureReference
Benzoin derivativeAmmonium acetate (B1210297) or Amine80 °C, StirredCatalyst- and Solvent-Free thieme-connect.com

Optimization of Reaction Conditions for Purity and Yield in this compound Synthesis

The efficient synthesis of this compound, a compound of interest in medicinal chemistry and materials science, is contingent upon the careful optimization of reaction conditions to maximize both purity and yield. The primary route to this compound involves the nucleophilic substitution of a chlorine atom on the pyrazine ring with N-methylbenzylamine. Key parameters that are typically manipulated to achieve optimal outcomes include the choice of catalyst, solvent, base, reaction temperature, and time.

Detailed research findings from various studies focusing on analogous reactions provide a framework for the systematic optimization of the synthesis of this compound. These studies often involve the screening of multiple reaction components and conditions to identify the most effective combination.

Catalyst Selection and Loading:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for the formation of C-N bonds in aromatic systems. The choice of both the palladium precursor and the phosphine ligand is critical. For instance, in the synthesis of related N-aryl pyrazines, catalyst systems such as Pd₂(dba)₃ with ligands like Xantphos or RuPhos have been shown to be effective. The optimization process involves screening a variety of ligands and catalyst loadings to minimize catalyst deactivation and side product formation.

Solvent Effects:

The polarity and boiling point of the solvent can significantly influence reaction rates and product selectivity. Aprotic polar solvents such as dioxane, toluene, and DMF are commonly used in palladium-catalyzed aminations. The optimal solvent is often determined empirically by running the reaction in a panel of different solvents under otherwise identical conditions. The solubility of the reactants and the catalyst system in the chosen solvent is a key consideration to ensure a homogeneous reaction mixture, which can lead to higher yields and purity.

Influence of the Base:

A base is required to deprotonate the amine nucleophile and to neutralize the acid generated during the reaction. Both inorganic bases, such as K₃PO₄ and Cs₂CO₃, and organic bases, like DBU, are commonly screened. The strength and solubility of the base can impact the reaction's efficiency. For example, a stronger base may lead to a faster reaction but could also promote side reactions, thereby reducing the purity of the final product.

Temperature and Reaction Time:

The reaction temperature is a crucial parameter that affects the rate of reaction. Higher temperatures generally lead to faster conversions but can also result in the formation of impurities through decomposition or side reactions. Therefore, a temperature profile study is often conducted to find the optimal balance between reaction rate and product purity. Similarly, the reaction time is optimized to ensure complete conversion of the starting materials while minimizing the degradation of the product.

The following interactive data tables summarize hypothetical research findings from optimization studies for the synthesis of this compound, illustrating the impact of varying reaction parameters on yield and purity.

Table 1: Optimization of Catalyst and Ligand

EntryCatalyst (mol%)Ligand (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Purity (%)
1Pd₂(dba)₃ (2)Xantphos (4)DioxaneK₃PO₄100128595
2Pd(OAc)₂ (5)RuPhos (10)TolueneCs₂CO₃110129298
3PdCl₂(PPh₃)₂ (5)-DMFK₂CO₃120247590
4Pd₂(dba)₃ (2)DavePhos (4)DioxaneK₃PO₄100128896

Table 2: Optimization of Solvent and Base

EntryCatalystLigandSolventBaseTemp (°C)Time (h)Yield (%)Purity (%)
1Pd(OAc)₂RuPhosDioxaneK₃PO₄110128997
2Pd(OAc)₂RuPhosTolueneCs₂CO₃110129298
3Pd(OAc)₂RuPhosDMFK₂CO₃110128594
4Pd(OAc)₂RuPhosTHFNaOtBu80188092

Table 3: Optimization of Temperature and Time

EntryCatalystLigandSolventBaseTemp (°C)Time (h)Yield (%)Purity (%)
1Pd(OAc)₂RuPhosTolueneCs₂CO₃90248897
2Pd(OAc)₂RuPhosTolueneCs₂CO₃100189198
3Pd(OAc)₂RuPhosTolueneCs₂CO₃110129298
4Pd(OAc)₂RuPhosTolueneCs₂CO₃12089096

Through such systematic optimization, a robust and efficient protocol for the synthesis of this compound can be established, ensuring high yield and purity of the final product, which is crucial for its subsequent applications.

Mechanistic Organic Chemistry of N Benzyl 6 Chloro N Methylpyrazin 2 Amine Transformations

Elucidation of Reaction Pathways Involving the Chloro-Pyrazine Moiety

The pyrazine (B50134) ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, a feature that governs the reactivity of the chloro-substituent. nih.govpearson.com

The displacement of the chloride at the C-6 position of N-benzyl-6-chloro-N-methylpyrazin-2-amine by a nucleophile proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgbyjus.com This multi-step pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic and heteroaromatic systems. libretexts.org

The mechanism involves two principal steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile (Nu-) attacks the carbon atom bearing the leaving group (chlorine). This attack is facilitated by the electron-withdrawing nature of the pyrazine nitrogens, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the ring, making it more electrophilic. The attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized across the pyrazine ring and is particularly stabilized when located on the electronegative nitrogen atoms. The formation of this complex is typically the rate-determining step of the reaction. wikipedia.orgmasterorganicchemistry.com

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the pyrazine ring is restored by the expulsion of the chloride leaving group. masterorganicchemistry.com

StepDescriptionIntermediateRate Determining?
1 Attack of the nucleophile on the C-6 carbon of the pyrazine ring.Meisenheimer ComplexYes
2 Expulsion of the chloride ion to restore aromaticity.ProductNo

In the context of amine functionalization via SNAr reactions, the nature of the leaving group has a profound and somewhat counterintuitive effect on the reaction rate. Unlike in SN2 reactions where the leaving group order is typically I > Br > Cl > F, the order for SNAr reactions is often reversed: F > Cl ≈ Br > I. wikipedia.orgnih.govnih.gov

Therefore, in the functionalization of halopyrazines with amines, a 6-fluoropyrazine analogue would be expected to react faster than the 6-chloro derivative, this compound.

Leaving Group (X)Relative Reactivity in SNArRationale
F HighestStrong inductive effect stabilizes the rate-determining transition state.
Cl IntermediateModerate inductive effect.
Br IntermediateSimilar reactivity to Cl.
I LowestWeakest inductive effect among halogens.

Mechanisms of Carbon-Nitrogen Bond Formation Reactions

While SNAr provides a direct route for C-N bond formation, modern organic synthesis often employs transition-metal-catalyzed cross-coupling reactions for this purpose, with the Buchwald-Hartwig amination being a prominent example. wikipedia.org This palladium-catalyzed reaction allows for the coupling of amines with aryl halides, including electron-deficient heteroaryl chlorides like the title compound. organic-chemistry.orgclockss.org

The catalytic cycle for the Buchwald-Hartwig amination generally involves three key stages: wikipedia.orglibretexts.orgjk-sci.com

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), in this case, the 6-chloropyrazine derivative. The palladium atom inserts itself into the carbon-chlorine bond, forming a Pd(II) intermediate. This is often the rate-determining step.

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido ligand.

Reductive Elimination: The final step involves the formation of the new C-N bond as the arylamine product is eliminated from the palladium center, which is simultaneously reduced back to its catalytically active Pd(0) state.

The choice of ligand on the palladium catalyst is crucial for the reaction's efficiency, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reductive elimination step. jk-sci.com

Intramolecular Cyclization Pathways in Analogous Pyrazine Systems

Although this compound itself does not readily undergo intramolecular cyclization, analogous systems with appropriate functionalization can participate in such reactions. A relevant mechanistic pathway is the Pictet-Spengler reaction, which typically involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. acs.orgyoutube.com

An analogous transformation could be envisioned for a pyrazine system. For example, if a pyrazine derivative possessed a side chain with an amine that could form an iminium ion, this electrophile could be attacked by an electron-rich aromatic ring (like the benzyl (B1604629) group, if activated) or even the pyrazine ring itself under certain conditions.

The general mechanism proceeds as follows: youtube.com

Iminium Ion Formation: An amine reacts with a carbonyl compound (or a precursor) under acidic conditions to form a Schiff base, which is then protonated to generate an electrophilic iminium ion.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution reaction. This step forms a new six-membered ring.

Deprotonation: A final deprotonation step restores aromaticity, yielding the cyclized product.

This pathway highlights a potential route for constructing more complex, fused heterocyclic systems from pyrazine precursors. acs.orgbeilstein-journals.orgnih.gov

Oxidative Dehydrogenation Mechanisms Relevant to Benzylamine (B48309) Intermediates

The benzylamine moiety of the title compound is susceptible to oxidation. The oxidative dehydrogenation of benzylamines to the corresponding imines is a fundamental transformation. hawaii.eduresearchgate.net This can be achieved using various catalysts and oxidants, and the mechanism often depends on the specific reagents used.

A common mechanistic pathway involves a hydride transfer. chemistai.orgnih.gov For instance, in reactions catalyzed by monoamine oxidase flavoenzymes, the mechanism is believed to proceed via:

Hydride Transfer: A hydrogen atom is abstracted from the benzylic carbon (the carbon adjacent to the nitrogen) as a hydride ion (H-) by an acceptor molecule (e.g., a flavin cofactor). This is often the rate-limiting step and results in the formation of an iminium ion. nih.gov

Proton Transfer and Product Formation: A proton is then transferred from the nitrogen atom to a base, completing the oxidation to the neutral imine. nih.gov

Alternatively, some metal-catalyzed dehydrogenations may proceed through a radical mechanism. researchgate.netacs.orgorganic-chemistry.org For example, a bromo radical can abstract a hydrogen atom from the benzylic position to form a benzyl radical intermediate. This radical is then oxidized via a one-electron transfer to the iminium cation, which is subsequently hydrolyzed or deprotonated to yield the final imine or subsequent products. acs.orgorganic-chemistry.org These reactions are crucial in synthetic pathways where benzyl groups are used as precursors to other functionalities. tib.euacs.org

Based on a comprehensive search of publicly available scientific literature and chemical databases, the specific experimental spectroscopic data required to fully detail the advanced characterization of this compound is not available. While the existence of the compound is confirmed through chemical supplier listings, which provide its CAS number (629657-99-4), molecular formula (C₁₂H₁₂ClN₃), and molecular weight (233.70 g/mol ), the detailed research findings for its specific spectroscopic analysis as requested in the outline could not be located. bldpharm.comchemscene.com

Generating a scientifically accurate article with the specified structure is contingent upon having access to primary experimental data from ¹H NMR, ¹³C NMR, 2D NMR, IR, and HRMS analyses. Without these foundational data points—such as chemical shifts, coupling constants, vibrational frequencies, and exact mass measurements—it is not possible to provide the thorough and informative content required for each subsection of the outline.

Therefore, the article focusing solely on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time.

Advanced Spectroscopic and Structural Characterization of N Benzyl 6 Chloro N Methylpyrazin 2 Amine

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in synthetic chemistry for verifying the empirical formula of a newly synthesized or purified compound. This destructive method provides the mass percentages of the constituent elements, which are then compared against the theoretical values calculated from the proposed molecular formula. For N-benzyl-6-chloro-N-methylpyrazin-2-amine, the analysis confirms the relative proportions of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl), thereby validating its stoichiometric composition.

The molecular formula for this compound is C₁₂H₁₂ClN₃, with a corresponding molecular weight of approximately 233.70 g/mol . bldpharm.comchemscene.com The theoretical elemental composition is derived directly from this formula. In a typical analytical procedure, a small, precisely weighed sample of the compound is combusted in a controlled environment. The resulting combustion products (such as CO₂, H₂O, and N₂) are quantitatively measured, allowing for the calculation of the original mass percentages of C, H, and N. Chlorine content is typically determined by other methods, such as titration or ion chromatography, after decomposition of the sample.

A close correlation between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the structural integrity and purity of the compound, confirming that the correct elements are present in the correct ratios.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Percentage (%)
CarbonC12.01112144.13261.67%
HydrogenH1.0081212.0965.18%
ChlorineCl35.453135.45315.17%
NitrogenN14.007342.02117.98%
Total 233.702 100.00%

Chromatographic Purity Assessment (e.g., HPLC, UPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable for assessing the purity of pharmaceutical intermediates and active compounds like this compound. These methods separate the target compound from any impurities, starting materials, or by-products present in the sample. The purity is then quantified by comparing the peak area of the main compound to the total area of all peaks in the resulting chromatogram.

The most common mode of analysis for a compound of this nature is reversed-phase HPLC. In this setup, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. The components of the sample separate based on their relative affinities for the stationary and mobile phases. This compound, being a relatively nonpolar molecule, is retained by the stationary phase and elutes at a characteristic retention time under specific conditions.

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures, resulting in faster analysis times, improved resolution, and greater sensitivity. Commercial suppliers often use these techniques to certify the purity of this compound, frequently reporting values of 98% or higher. chemscene.com

Table 2: Representative HPLC Method Parameters for Purity Analysis

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) System
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)

Theoretical and Computational Chemistry Studies on N Benzyl 6 Chloro N Methylpyrazin 2 Amine

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT can accurately predict a wide range of molecular properties.

Quantum-Chemical Calculations of Molecular Properties and Bonding Characteristics

A DFT study on N-benzyl-6-chloro-N-methylpyrazin-2-amine would begin with the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, numerous electronic properties could be calculated. These properties are critical for understanding the molecule's intrinsic stability and its interactions with other molecules.

Key properties that would be calculated include:

Dipole Moment: Measures the polarity of the molecule, which influences its solubility and intermolecular interactions.

Atomic Charges: Provides insight into the distribution of electrons across the molecule, highlighting electropositive and electronegative centers.

Bond Lengths and Angles: Defines the molecule's geometry and can offer clues about bond strength and steric hindrance.

Table 1: Hypothetical Molecular Properties of this compound Calculated via DFT (Note: The following data is illustrative and not based on actual published research.)

PropertyCalculated Value
Total Energy (Hartree)-985.12345
Dipole Moment (Debye)2.45 D
Charge on N (Pyrazine Ring)-0.35 e
Charge on Cl-0.18 e

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

DFT calculations are also highly effective at predicting spectroscopic data. By simulating the vibrational modes of the molecule, a theoretical Infrared (IR) spectrum can be generated. The frequencies and intensities of the predicted peaks can then be compared with experimental spectra to confirm the structure and identify characteristic functional groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated, providing a powerful tool for structural elucidation.

Reactivity Analysis through Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key component of reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on actual published research.)

ParameterEnergy (eV)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling encompasses a range of techniques to study the dynamic behavior of molecules.

Conformational Analysis and Energy Landscapes of the Compound

This compound has several rotatable bonds, particularly around the benzyl (B1604629) and methyl groups attached to the amine nitrogen. This allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. This process generates a potential energy surface, or energy landscape, which identifies the most stable, low-energy conformers and the energy barriers between them. Understanding the preferred conformation is essential as it often dictates how the molecule interacts with biological targets.

In Silico Mechanistic Probes of Pyrazine (B50134) and Amine Transformations

Computational methods can be used to model chemical reactions, providing insights into reaction mechanisms that are difficult to observe experimentally. For this compound, in silico studies could explore potential transformations, such as nucleophilic substitution of the chlorine atom on the pyrazine ring or reactions involving the tertiary amine group. By calculating the energies of reactants, transition states, and products, researchers could determine the most likely reaction pathways and the activation energies required, thus predicting the compound's chemical behavior under various conditions.

Based on a comprehensive search of available scientific literature, there are no specific computational studies focused on the intermolecular interaction analysis of this compound. Research detailing methods such as Hirshfeld surface analysis, quantum theory of atoms in molecules (QTAIM), or non-covalent interaction (NCI) plot analysis for this particular compound is not present in the public domain. Consequently, the detailed research findings and data tables required for this specific topic cannot be generated.

To provide context on the methodologies that would be used in such a study, computational chemistry offers a powerful lens for examining the non-covalent forces that govern how molecules interact with each other. These interactions are fundamental to understanding crystal packing, protein-ligand binding, and other supramolecular phenomena.

A typical computational investigation into the intermolecular interactions of a compound like this compound would involve the following approaches:

Density Functional Theory (DFT) Calculations: DFT would be employed to calculate the interaction energies between molecular dimers or clusters. By comparing the energy of the interacting system to the sum of the energies of the individual molecules, a binding energy can be determined. Advanced techniques like Symmetry-Adapted Perturbation Theory (SAPT) can further decompose this interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion forces.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to identify and characterize chemical bonds, including weak non-covalent interactions. The presence of a bond path and a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. For example, hydrogen bonds typically exhibit specific ranges for these values.

Non-Covalent Interaction (NCI) Plots: This visualization method helps to identify and display non-covalent interactions in real space. It is based on the electron density and its derivatives. The resulting plots show surfaces color-coded according to the type and strength of the interaction, with blue indicating strong attractive interactions (like hydrogen bonds), green for weak van der Waals forces, and red for repulsive steric clashes.

Without published research applying these methods to this compound, no specific data tables or detailed findings can be presented.

Strategic Chemical Diversification and Derivatization of the N Benzyl 6 Chloro N Methylpyrazin 2 Amine Scaffold

Systematic Modifications of the Pyrazine (B50134) Ring System

The pyrazine ring, with its reactive chlorine atom, is the primary site for initial diversification efforts. The electron-deficient nature of the pyrazine ring, further activated by the chlorine substituent, makes it amenable to a variety of chemical transformations.

The chlorine atom at the 6-position of the pyrazine ring is a versatile handle for introducing new functional groups via nucleophilic aromatic substitution (SNAr). The reactivity of the C-Cl bond is enhanced by the electron-withdrawing effect of the ring nitrogen atoms. This allows for the displacement of the chloride with a range of nucleophiles, including amines, alkoxides, and thiols, typically under mild to moderate conditions. chemrxiv.org

For instance, aminolysis can be achieved by heating the chloropyrazine substrate with primary or secondary amines, often in the presence of a base. chemrxiv.org Similarly, reaction with sodium or potassium alkoxides or thiolates can introduce ether or thioether linkages, respectively. cas.cn The choice of nucleophile allows for the introduction of a wide array of functionalities, each capable of modulating the compound's steric and electronic profile, as well as its potential for hydrogen bonding. These reactions are often high-yielding and provide a straightforward method for initial scaffold diversification.

Table 6.1.1: Representative Nucleophilic Aromatic Substitutions on Chloro-N-azine Scaffolds
Nucleophile TypeReagent ExampleResulting Functional GroupTypical ConditionsReference
AmineN-BenzylamineSecondary Amine (-NHBn)Heat, with or without base (e.g., TEA) chemrxiv.org
AlkoxideSodium Methoxide (B1231860)Methoxy Ether (-OMe)Room temperature or gentle heat in alcohol chemrxiv.org
ThiolateSodium ThiophenolateThioether (-SPh)Room temperature in a polar aprotic solvent cas.cnchemrxiv.org

Palladium-catalyzed cross-coupling reactions offer a powerful and highly versatile strategy for creating carbon-carbon and carbon-heteroatom bonds at the 6-position of the pyrazine ring. These methods provide access to a vast chemical space that is often inaccessible through classical SNAr reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the chloropyrazine with an aryl or heteroaryl boronic acid or ester. researchgate.net It is catalyzed by a palladium complex and requires a base. The reaction exhibits broad functional group tolerance and has been successfully applied to 2-chloropyrazine (B57796) substrates, yielding biaryl structures. researchgate.netresearchgate.net

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the chloropyrazine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This methodology has been effectively used on 2-amino-3-chloropyrazine (B41553) systems, indicating its applicability for generating alkynyl-substituted pyrazines from the target scaffold. organic-chemistry.org

Buchwald-Hartwig Amination: While direct aminolysis is possible, the Buchwald-Hartwig amination provides a more general and often milder method for forming C-N bonds, especially with less nucleophilic amines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the aryl halide with an amine and has become a cornerstone of modern medicinal chemistry for synthesizing aryl amines. wikipedia.orgnih.gov

Table 6.1.2: Palladium-Catalyzed Cross-Coupling Reactions for Pyrazine Functionalization
Reaction NameCoupling PartnerBond FormedTypical Catalyst SystemReference
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pyrazine-Aryl (C-C)Pd(PPh₃)₄, Na₂CO₃ researchgate.netmdpi.com
SonogashiraTerminal Alkyne (H-C≡C-R)Pyrazine-Alkyne (C-C)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) wikipedia.orgorganic-chemistry.orglibretexts.org
Buchwald-HartwigAmine (R₂NH)Pyrazine-Amine (C-N)Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., NaOtBu) wikipedia.orgnih.gov

Functionalization and Derivatization of the N-benzyl Moiety

The N-benzyl group provides a secondary region for chemical diversification, allowing for fine-tuning of the molecule's properties through modifications to the phenyl ring or the connecting linker.

The phenyl ring of the benzyl (B1604629) moiety can be readily substituted with a variety of functional groups to probe their effect on biological activity and physicochemical properties. Structure-activity relationship (SAR) studies on related N-benzylpyrazine-2-carboxamides and N-benzyl-2-phenylpyrimidin-4-amines have shown that the electronic nature and position of substituents on this ring can have a profound impact. researchgate.netnih.gov

Table 6.2.1: Example Substituent Effects on the Phenyl Ring in Bioactive N-Benzyl Heterocycles
SubstituentPositionElectronic EffectObserved Impact on Activity (Example System)Reference
-OCH₃paraElectron-donatingIncreased antimycobacterial activity in a carboxamide series researchgate.net
-ClparaElectron-withdrawing (inductive), weak donating (resonance)Maintained or slightly decreased activity researchgate.net
-CF₃metaStrongly electron-withdrawingIncreased antifungal activity in a carboxamide series researchgate.net
-NO₂paraStrongly electron-withdrawingOften leads to decreased activity nih.gov

Key modifications could include:

Homologation: Increasing the chain length by synthesizing analogues from phenylethylamine or phenylpropylamine instead of benzylamine (B48309) would create ethylene (B1197577) (-CH₂CH₂-) or propylene (B89431) (-CH₂CH₂CH₂-) linkers. This changes the distance and geometric relationship between the two key aromatic systems. organic-chemistry.org

α-Substitution: Introducing alkyl or other groups on the methylene (B1212753) carbon (the α-position) can introduce a chiral center and create steric hindrance, which can lock the molecule into specific conformations and potentially improve target selectivity. researchgate.net

Constrained Analogues: Incorporating the linker into a cyclic system, such as using a piperidine (B6355638) or cyclopropyl (B3062369) ring, can drastically reduce conformational flexibility. This approach is valuable in later-stage optimization to lock in a bioactive conformation. nih.govresearchgate.net

While direct examples of these modifications on the N-benzyl-6-chloro-N-methylpyrazin-2-amine scaffold are not extensively documented, these strategies are fundamental in medicinal chemistry for exploring the spatial requirements of a molecule's binding site.

Synthetic Approaches to Generate Libraries of Pyrazine Analogues for Structure-Property Relationship Studies

To efficiently explore the vast chemical space around the this compound scaffold, parallel and combinatorial synthesis techniques are invaluable. These approaches allow for the rapid generation of large, organized collections of related compounds, which can then be screened to build comprehensive SAR models. acs.orgnih.gov

A common strategy involves a divergent synthetic route. Starting with a common intermediate, such as 2-amino-6-chloropyrazine, the N-benzyl-N-methylamine moiety can be installed. This advanced intermediate then becomes the substrate for a library synthesis campaign. Using parallel synthesis platforms, this single precursor can be reacted with a diverse set of reagents in an array of separate reaction vessels.

For example, one could prepare a 96-well plate where each well contains the chlorinated pyrazine precursor and a different boronic acid for Suzuki coupling, thereby generating 96 unique C-6-arylated analogues. acs.orgnih.gov A second library could be generated using a diverse set of terminal alkynes in a Sonogashira coupling, while a third could explore various amines via Buchwald-Hartwig amination. organic-chemistry.orgacs.org This matrix-based approach, combining diversification at both the pyrazine ring (via cross-coupling) and the benzyl moiety (by using a collection of substituted benzylamines in the initial steps), can quickly produce hundreds or thousands of distinct compounds for high-throughput screening and subsequent SAR analysis. mdpi.comrsc.org

Chemo- and Regioselectivity in the Derivatization Reactions

The strategic diversification of the this compound scaffold through derivatization reactions is critically dependent on understanding and controlling the chemo- and regioselectivity. The inherent electronic properties of the pyrazine ring, combined with the directing effects of its substituents—the chloro group at C6 and the N-benzyl-N-methylamino group at C2—govern the reactivity and orientation of incoming reagents.

The pyrazine nucleus is characterized by its electron-deficient nature, a consequence of the two electronegative nitrogen atoms. researchgate.net This property generally makes the ring susceptible to nucleophilic attack and resistant to electrophilic substitution. The existing substituents further modulate this reactivity. The N-benzyl-N-methylamino group is a strong electron-donating group, which can activate the ring towards certain reactions, while the chloro group is an electron-withdrawing group that also serves as a versatile leaving group.

Chemoselectivity , the preferential reaction of a reagent with one functional group over others, is a key consideration in the derivatization of this molecule. The primary reactive sites on the this compound scaffold include the chloro substituent, the pyrazine ring nitrogens, and potentially the benzylic protons of the benzyl group.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Group: The chlorine atom at the C6 position is the most prominent site for chemoselective derivatization. The electron-deficient pyrazine ring activates this position for SNAr reactions with a wide variety of nucleophiles, such as amines, alkoxides, and thiolates. This allows for the introduction of diverse functionalities at this position with high selectivity. For instance, in related chloropyrazine systems, reactions with amines proceed efficiently to yield the corresponding amino-pyrazines. nih.gov

Reactions at the Ring Nitrogens: The nitrogen atoms of the pyrazine ring possess lone pairs of electrons and can act as nucleophiles or bases. They can react with electrophiles like alkyl halides or peroxy acids to form quaternary salts or N-oxides, respectively. The relative basicity and steric accessibility of the two nitrogen atoms will influence the selectivity of such reactions.

Reactions involving the Side Chain: The benzylic protons on the N-benzyl group could potentially undergo reaction under specific conditions, such as free-radical halogenation. However, reactions on the pyrazine core are generally more facile under common derivatization conditions.

Regioselectivity , the preference for a reaction to occur at a particular position on the molecule, is another critical aspect. For this compound, this is most relevant in substitution reactions on the pyrazine ring.

Cross-Coupling Reactions: The chloro group at C6 is an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig reactions. rsc.org These reactions provide a regioselective means to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the C6 position, thus enabling the introduction of aryl, alkyl, amino, and alkoxy groups.

Directed ortho-Metalation (DoM): The N-benzyl-N-methylamino group could potentially act as a directing group for ortho-metalation. nih.gov This would involve the use of a strong base to deprotonate the C3 position, followed by quenching with an electrophile to introduce a new substituent regioselectively at this position.

The following data tables, based on findings for analogous chloropyrazine systems, illustrate the expected chemo- and regioselectivity in the derivatization of the this compound scaffold.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution Reactions

NucleophileReagent and ConditionsExpected Major ProductRationale for Regioselectivity
AmmoniaNH3, heatN-benzyl-N-methyl-6-aminopyrazin-2-amineThe C6 position is highly activated for SNAr by the electron-withdrawing pyrazine ring.
Sodium MethoxideNaOMe, MeOH, reflux6-methoxy-N-benzyl-N-methylpyrazin-2-amineThe methoxide ion preferentially attacks the most electrophilic carbon bearing the chloro leaving group.
BenzylamineBenzylamine, K2CO3, DMF, 100 °CN-benzyl-N'-benzyl-N-methylpyrazin-2,6-diamineHigh chemoselectivity for the displacement of the chloride over other potential reactions. nih.gov

Table 2: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemExpected Major ProductRationale for Regioselectivity
Suzuki CouplingPhenylboronic acidPd(PPh3)4, Na2CO3N-benzyl-N-methyl-6-phenylpyrazin-2-amineThe reaction proceeds selectively at the C-Cl bond, which is amenable to oxidative addition to the Pd(0) catalyst. biomedpharmajournal.org
Buchwald-Hartwig AminationAnilinePd2(dba)3, Xantphos, Cs2CO3N-benzyl-N-methyl-N'-phenylpyrazin-2,6-diamineThis methodology is highly effective for the regioselective formation of C-N bonds at aryl halide positions. rsc.org
Sonogashira CouplingPhenylacetylenePd(PPh3)2Cl2, CuI, Et3NN-benzyl-N-methyl-6-(phenylethynyl)pyrazin-2-amineThe chloro group provides a specific site for the catalytic cycle of the Sonogashira reaction. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-benzyl-6-chloro-N-methylpyrazin-2-amine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : Key steps include selective alkylation of the pyrazine ring and chlorination at the 6-position. A typical approach involves nucleophilic substitution using benzylamine derivatives under reflux in anhydrous solvents (e.g., DMF or THF). Catalytic agents like palladium complexes may enhance efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the pure product. Reaction parameters such as temperature (80–120°C), stoichiometry (1:1.2 amine:chloride), and inert atmosphere (N₂/Ar) significantly impact yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Look for singlet peaks near δ 3.0–3.5 ppm (N-methyl group) and δ 4.5–5.0 ppm (benzyl CH₂). Aromatic protons on pyrazine and benzyl groups appear as multiplets in δ 7.0–8.5 ppm.
  • ¹³C NMR : The pyrazine carbons resonate at δ 145–160 ppm, while the N-methyl carbon appears at δ 35–40 ppm.
  • MS : High-resolution ESI-MS should confirm the molecular ion peak ([M+H]⁺) at m/z 262.07.
    Cross-validation with IR (C-Cl stretch ~650 cm⁻¹) and elemental analysis ensures structural integrity .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines) and antimicrobial susceptibility testing (MIC against Gram+/Gram- bacteria). Use concentrations ranging from 1–100 µM, with controls for solvent effects. For mechanistic insights, pair these assays with fluorescence-based apoptosis/necrosis markers (e.g., Annexin V/PI staining) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELXL for refinement, focusing on hydrogen-bonding networks and torsional angles. For example, in related pyrazine derivatives, intramolecular N-H···N bonds stabilize the planar structure, while benzyl groups exhibit π-π stacking (3.5–4.0 Å spacing). Collect data at low temperature (100 K) to minimize thermal motion artifacts. Validate with CCDC deposition (e.g., referencing similar compounds in Acta Cryst. E) .

Q. How should researchers address discrepancies between computational hydrogen-bonding predictions and experimental observations?

  • Methodological Answer : Perform graph-set analysis (as per Etter’s formalism) to categorize hydrogen-bonding patterns (e.g., R₂²(8) motifs). Cross-reference DFT calculations (B3LYP/6-31G*) with SC-XRD and solid-state NMR. For instance, computational models may underestimate CH···Cl interactions, which can be confirmed via Hirshfeld surface analysis .

Q. What strategies enable systematic exploration of structure-activity relationships (SAR) for pyrazine-based analogs?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at the 4-position of the benzyl ring.
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to assess binding affinity toward targets like kinase enzymes or GPCRs.
  • Metabolic Profiling : Conduct hepatic microsome assays to evaluate stability and identify major metabolites via LC-MS/MS .

Data Contradiction Analysis

Q. How can conflicting solubility data (e.g., experimental vs. predicted logP) be reconciled for this compound?

  • Methodological Answer : Experimental logP (e.g., shake-flask method) often diverges from software predictions (ChemAxon, ACD/Labs) due to unaccounted crystal packing effects. Validate experimentally via HPLC retention time correlation and adjust computational models using fragment-based correction factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.